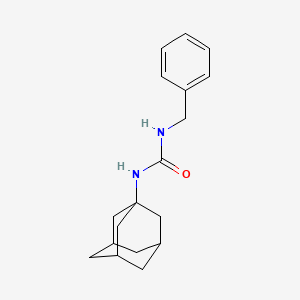

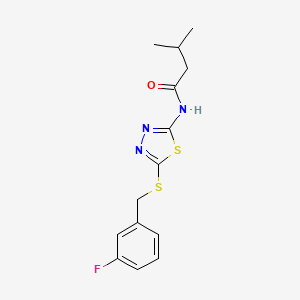

![molecular formula C22H16F2N4O2S B2713856 1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 844651-27-0](/img/structure/B2713856.png)

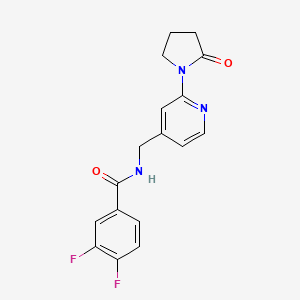

1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups. It has a fluorobenzyl group, a fluorophenylsulfonyl group, and an imidazoquinoxaline core. These groups could potentially give the compound interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazoquinoxaline core, and the attachment of the fluorobenzyl and fluorophenylsulfonyl groups . The exact methods would depend on the specific reactions used.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the imidazoquinoxaline core and the various functional groups. The presence of the fluorine atoms could also influence the structure, as fluorine is highly electronegative .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of the fluorine atoms could make the compound reactive, and the imidazoquinoxaline core could potentially participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the fluorine atoms could affect its polarity and solubility .Applications De Recherche Scientifique

Imidazoquinoxaline Derivatives in Medicinal Chemistry

Imidazoquinoxaline derivatives have been synthesized and evaluated for their potential in medicinal chemistry. These compounds exhibit a wide range of intrinsic efficacies, particularly through their interaction with the GABAA/benzodiazepine receptor, indicating their potential use in neuropharmacology and as therapeutic agents for conditions influenced by this receptor system (Tenbrink et al., 1994).

Synthesis Techniques and Chemical Properties

Research has explored the synthesis of imidazoquinoxalines, highlighting the versatility and potential of these compounds in chemical synthesis and design. Techniques such as the double Groebke reactions have been utilized to create various imidazoquinoxaline isomers with potential applications in radical inhibition and DNA oxidation, indicating their relevance in oxidative stress studies and possibly in cancer research (Chen & Liu, 2016).

Biological Activities and Therapeutic Potential

Imidazoquinoxaline derivatives have been synthesized and evaluated for their antitumor activities, particularly against human melanoma. These compounds have shown promising results in vitro, suggesting their potential as therapeutic agents in cancer treatment (Deleuze-Masquefa et al., 2009).

Novel Synthesis Approaches for Diverse Applications

The synthesis of quinoxaline derivatives using dimethyl sulfoxide has been reported, presenting an efficient and green method for creating N-heterocycle-fused quinoxalines. This synthesis approach opens up possibilities for the development of new compounds with potential applications in various fields of research and industry (Xie et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N4O2S/c23-16-7-5-15(6-8-16)13-27-14-28(31(29,30)18-11-9-17(24)10-12-18)22-21(27)25-19-3-1-2-4-20(19)26-22/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQVBQLEKAYHKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

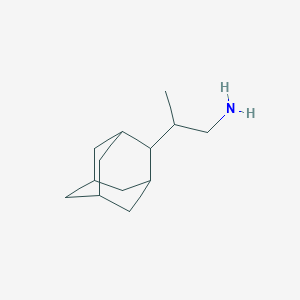

![N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B2713779.png)

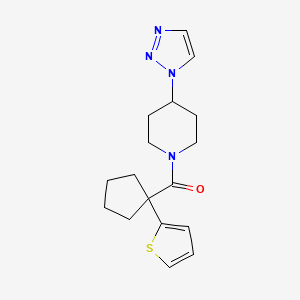

![ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE](/img/structure/B2713781.png)

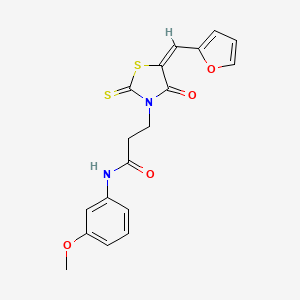

![2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]acetamide](/img/structure/B2713786.png)

![N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2713794.png)